N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide
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Overview
Description
N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyano group, an indole moiety, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reactions: The indole and piperidine moieties are then coupled using a suitable linker, such as an acyl chloride or an ester, under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide, under basic conditions.
Final Assembly: The final step involves the coupling of the cyano-substituted intermediate with N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide shares structural similarities with other indole-containing compounds, such as tryptamines and indole-3-acetic acid derivatives.
Piperidine-containing compounds: Similar to piperidine-based pharmaceuticals like piperidine alkaloids and certain antipsychotic drugs.
Uniqueness
- The combination of the cyano group, indole moiety, and piperidine ring in this compound provides a unique structural framework that can be exploited for specific interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-20(2,14-21)23(3)19(25)13-24-10-8-15(9-11-24)18-12-16-6-4-5-7-17(16)22-18/h4-7,12,15,22H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIKJBQEYDKMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN1CCC(CC1)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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